molecular formula C10H12ClN3 B11893324 3-(6-Chloro-1H-indazol-3-yl)propan-1-amine CAS No. 118511-98-1

3-(6-Chloro-1H-indazol-3-yl)propan-1-amine

Cat. No.: B11893324
CAS No.: 118511-98-1
M. Wt: 209.67 g/mol
InChI Key: HUPHSVATKIAFCA-UHFFFAOYSA-N
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Description

3-(6-Chloro-1H-indazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound is characterized by the presence of a chloro substituent at the 6th position of the indazole ring and a propan-1-amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloro-1H-indazol-3-yl)propan-1-amine typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Attachment of the Propan-1-amine Group: The final step involves the alkylation of the indazole core with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the chloro substituent to replace it with hydrogen, forming the corresponding dechlorinated indazole derivative.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under reflux conditions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of dechlorinated indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

3-(6-Chloro-1H-indazol-3-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-1H-indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    3-(1H-Indazol-1-yl)propan-1-amine: Lacks the chloro substituent, which may result in different biological activities and reactivity.

    3-(1H-Imidazol-1-yl)propan-1-amine: Contains an imidazole ring instead of an indazole ring, leading to different chemical properties and applications.

    3-(1H-Benzo[d]imidazol-1-yl)propan-1-amine: Features a benzoimidazole ring, which may confer unique biological activities.

Uniqueness: The presence of the chloro substituent at the 6th position of the indazole ring in 3-(6-Chloro-1H-indazol-3-yl)propan-1-amine distinguishes it from other similar compounds. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

118511-98-1

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

3-(6-chloro-2H-indazol-3-yl)propan-1-amine

InChI

InChI=1S/C10H12ClN3/c11-7-3-4-8-9(2-1-5-12)13-14-10(8)6-7/h3-4,6H,1-2,5,12H2,(H,13,14)

InChI Key

HUPHSVATKIAFCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)CCCN

Origin of Product

United States

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